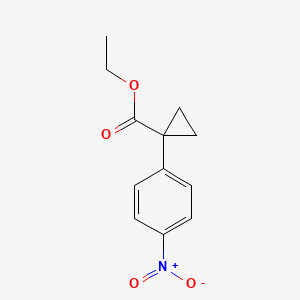

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate

Overview

Description

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . It is typically found in a solid powder or crystalline form and is soluble in common organic solvents . This compound is primarily used as an intermediate in organic synthesis for the preparation of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is commonly synthesized through a nitration reaction involving aniline and ethyl cyclopropanecarboxylate . The reaction typically involves the following steps:

Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroaniline.

Cyclopropanation: The 4-nitroaniline is then reacted with ethyl cyclopropanecarboxylate under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions . The cyclopropane ring provides structural rigidity, which can influence the compound’s interaction with biological targets .

Comparison with Similar Compounds

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate can be compared with other similar compounds such as:

Ethyl 1-phenylcyclopropanecarboxylate: Lacks the nitro group, making it less reactive in reduction reactions.

Ethyl 1-(4-aminophenyl)cyclopropanecarboxylate: Contains an amino group instead of a nitro group, making it more suitable for further functionalization.

Ethyl 1-(4-methylphenyl)cyclopropanecarboxylate: Contains a methyl group, which affects its reactivity and physical properties.

This compound is unique due to the presence of the nitro group, which provides distinct reactivity and potential for further chemical transformations .

Biological Activity

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound consists of a cyclopropane ring substituted with a nitrophenyl group and an ethyl ester functional group. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. The nitrophenyl group can participate in electron transfer reactions, which may alter enzyme functionality.

- Receptor Interaction : Its structure allows for binding to specific receptors, leading to downstream effects on cellular signaling pathways. This can result in modulation of physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Properties : In vitro studies have shown that this compound exhibits significant antibacterial activity against several strains of bacteria, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests that the compound could serve as a basis for developing new antibiotics.

- Anti-inflammatory Activity : In a controlled experiment using a rat model, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-(4-methylphenyl)cyclopropanecarboxylate | Methyl group instead of nitro | Moderate antibacterial activity |

| Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate | Hydroxyl group addition | Enhanced anti-inflammatory effects |

| Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate | Methoxy group addition | Similar antimicrobial properties |

This table highlights how variations in substituents on the cyclopropane ring can influence the biological activities of these compounds.

Properties

IUPAC Name |

ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUEXRFMHSCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.